Dihydropedicin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Dihydropedicin can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds as follows:

- Mix the aromatic aldehyde and aromatic ketone in ethanol.

- Add sodium hydroxide solution dropwise while maintaining the reaction mixture at reflux temperature.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions: Dihydropedicin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrochalcones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Halogenated derivatives.

科学的研究の応用

Dihydropedicin has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of chalcones.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

The mechanism of action of dihydropedicin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

類似化合物との比較

Dihydropedicin can be compared with other chalcone derivatives, such as:

Dihydroquercetin: Known for its antioxidant and anti-inflammatory properties.

Dihydrochalcone: Similar in structure but differs in the degree of hydroxylation and methoxylation.

Naringenin: A flavonoid with similar biological activities but different structural features.

Uniqueness: this compound’s unique combination of hydroxyl and methoxy groups on the aromatic rings contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

生物活性

Dihydropedicin, a compound isolated from Fissistigma lanuginosum, is part of the chalcone family, which is known for a variety of biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.

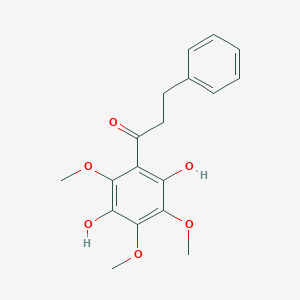

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes hydroxyl and methoxy groups on the aromatic rings. This structural configuration contributes to its distinct chemical reactivity and biological activity compared to other chalcone derivatives.

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Not specified | Antioxidant, anti-inflammatory potential |

| Pedicin | C₁₅H₁₄O₃ | Antimitotic activity |

| Fissistin | C₁₅H₁₂O₅ | Cytotoxicity against KB cells |

| Isofissistin | C₁₅H₁₂O₅ | Cytotoxicity against KB cells |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , primarily through the scavenging of free radicals and reduction of oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects , particularly in inhibiting the production of pro-inflammatory cytokines and enzymes. This mechanism suggests potential applications in treating inflammatory conditions.

Anticancer Activity

While this compound itself did not demonstrate cytotoxicity against KB cells, it is essential to compare it with other active compounds from Fissistigma lanuginosum. For instance, pedicin showed an IC50 value of 300 μM against tubulin assembly, indicating its potent anticancer properties. The inactivity of this compound may be attributed to structural differences that affect its interaction with molecular targets involved in cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Scavenging Free Radicals : This reduces oxidative stress, which is linked to various chronic diseases.

- Inhibition of Pro-inflammatory Cytokines : By modulating inflammatory pathways, this compound may help alleviate symptoms associated with inflammatory diseases.

- Induction of Apoptosis : Although not directly observed in this compound, related chalcones have been shown to activate apoptotic pathways in cancer cells.

Comparative Analysis with Related Compounds

This compound's biological activity can be contrasted with other chalcone derivatives:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Inactive against KB cells | N/A |

| Pedicin | Antimitotic (tubulin assembly inhibition) | 300 μM |

| Fissistin | Cytotoxicity against KB cells | Active |

| Isofissistin | Cytotoxicity against KB cells | Active |

Case Studies and Research Findings

Recent studies have highlighted the biological activities of chalcones, including this compound. For instance, bioassay-guided fractionation studies have shown that while this compound lacks significant cytotoxicity, other compounds from the same plant exhibit potent anticancer activity. Further research is necessary to explore the structure-activity relationships that govern these differences.

A notable study published in 1995 indicated that this compound did not exhibit cytotoxicity against KB cells, contrasting sharply with the active compounds isolated from the same extract. This emphasizes the importance of structural features in determining biological efficacy.

特性

IUPAC Name |

1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-8,20-21H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHRZJVVWOTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Dihydropedicin?

A1: Research indicates that this compound, isolated from the ethyl acetate extract of Fissistigma lanuginosum, did not exhibit cytotoxicity against KB cells. This contrasts with Pedicin, another chalcone found in the same plant, which demonstrated antimitotic activity by inhibiting tubulin assembly into microtubules with an IC50 value of 300 μM [, ].

Q2: How does the structure of this compound differ from related compounds found in Fissistigma lanuginosum, and does this impact activity?

A2: While the provided research papers do not delve into the specific structural characterization of this compound, they highlight its inactivity compared to other isolated compounds like Pedicin, fissistin, and isofissistin. These active compounds, particularly fissistin and isofissistin, exhibited cytotoxicity against KB cells [, ]. This suggests that structural differences between this compound and these active chalcones likely contribute to the observed differences in biological activity. Further research is needed to elucidate the precise structure of this compound and understand how specific structural features influence its activity compared to related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。